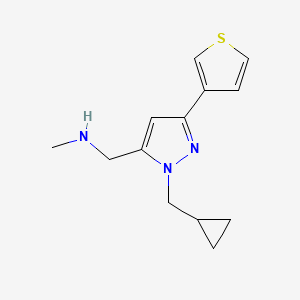

1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Description

1-(1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a pyrazole-derived secondary amine featuring a cyclopropylmethyl substituent at the pyrazole nitrogen and a thiophen-3-yl group at the 3-position. However, its safety profile highlights significant hazards, including explosiveness, flammability, and toxicity (particularly carcinogenicity and aquatic toxicity), as noted in its discontinued status .

Properties

IUPAC Name |

1-[2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-14-7-12-6-13(11-4-5-17-9-11)15-16(12)8-10-2-3-10/h4-6,9-10,14H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDUIDRVHMTQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NN1CC2CC2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a cyclopropylmethyl group, a thiophene ring, and a pyrazole moiety, which may contribute to its diverse biological effects.

- Molecular Formula : C12H16N4S

- Molecular Weight : 244.35 g/mol

- CAS Number : Not specified

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of pyrazole derivatives, including those similar to this compound. Research indicates that pyrazole compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in cancer progression and inflammation .

The mechanism of action for this compound likely involves modulation of key signaling pathways. Pyrazole derivatives are known to interact with enzymes and receptors that play critical roles in cellular proliferation and apoptosis. For example, some studies suggest that such compounds can act as selective inhibitors of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators and ultimately inhibiting tumor growth .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that compounds similar to this compound exhibit antimicrobial activity. The presence of the thiophene ring may enhance the compound's ability to disrupt bacterial cell membranes or interfere with microbial metabolic pathways .

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | COX inhibition, apoptosis induction | |

| Antimicrobial | Membrane disruption, metabolic interference |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of pyrazole derivatives has shown that modifications in the side chains and ring structures can significantly influence biological activity. For example:

| Compound Modification | Effect on Activity |

|---|---|

| Cyclopropylmethyl group | Enhanced selectivity for COX-2 inhibition |

| Thiophene substitution | Increased antimicrobial potency |

Case Study 1: Pyrazole Derivatives in Cancer Therapy

A study evaluated a series of pyrazole derivatives for their anticancer activity against various cell lines. Among them, compounds structurally similar to this compound showed significant inhibition of cell proliferation in breast cancer models. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, a set of pyrazole derivatives was tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications increased the compounds' effectiveness against resistant strains, suggesting a promising avenue for developing new antibiotics based on this scaffold .

Scientific Research Applications

1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a complex organic compound belonging to the pyrazole family. Its structure includes a five-membered pyrazole ring containing two nitrogen atoms, a cyclopropylmethyl group, and a thiophene moiety. The molecular formula for this compound is CHNS, and its molecular weight is approximately 278.39 g/mol. Research suggests that this compound has significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Potential Applications

- Medicinal Chemistry The presence of specific functional groups suggests its potential for diverse biological activities.

- Interaction Studies Understanding the binding affinity of this compound with various biological targets is essential for elucidating the pharmacodynamics and pharmacokinetics of the compound. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly used to evaluate these interactions.

- Synthesis Methods The synthesis of this compound can be achieved through various methods, highlighting the versatility in synthesizing this complex compound.

- Biological Activity Research indicates that this compound exhibits various biological activities.

Comparison with Similar Compounds

Cyclopropylmethyl vs. Alkyl/Aryl Substituents

The cyclopropylmethyl group in the target compound introduces steric hindrance and enhanced metabolic stability compared to simpler alkyl groups (e.g., ethyl or methyl ). Cyclopropane’s ring strain may also influence binding interactions in biological systems, though specific pharmacological data are unavailable .

Thiophen-3-yl vs. Other Heterocycles

The thiophen-3-yl group distinguishes the target compound from analogs with pyridin-4-yl or thiophen-2-yl substituents. Thiophene’s electron-rich aromatic system can engage in π-π stacking, while its 3-positional isomer may offer distinct electronic or steric interactions compared to the 2-isomer . Pyridine-containing analogs introduce basic nitrogen, likely altering solubility and hydrogen-bonding capacity.

Amine Group Variations

All compounds share a secondary amine moiety, but the target compound’s N-methylmethanamine group balances basicity and membrane permeability. The absence of N-methylation in the thiophen-2-yl analog (methanamine vs. N-methylmethanamine) may increase polarity and reduce blood-brain barrier penetration.

Preparation Methods

Synthesis of Pyrazole Core

The pyrazole ring is commonly synthesized by cyclization of hydrazine hydrate with chalcone-like precursors (α,β-unsaturated ketones). For example, in related pyrazole syntheses, aromatic aldehydes condense with ketones under basic conditions to form chalcones, which upon reaction with hydrazine hydrate yield the pyrazole ring with high yields (up to 99%).

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Aromatic aldehyde + cyclopropyl ketone + NaOH | Formation of α,β-unsaturated ketone (chalcone) |

| 2 | Chalcone + hydrazine hydrate, reflux in ethanol (12 h) | Cyclization to 3-aryl-5-pyrazolyl derivative |

This method ensures regioselective formation of the pyrazole ring with substituents at the 3- and 5-positions.

Introduction of Cyclopropylmethyl Group

The cyclopropylmethyl substituent is introduced via alkylation of the pyrazole nitrogen. This can be achieved by reacting the pyrazole intermediate with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K2CO3 in DMF) to afford the N-cyclopropylmethyl pyrazole derivative.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 3 | Pyrazole + cyclopropylmethyl halide + base | N-alkylation to N-cyclopropylmethyl pyrazole |

Attachment of Thiophen-3-yl Group

The thiophen-3-yl substituent at the 3-position of the pyrazole ring is typically introduced by using thiophen-3-yl-containing aldehydes or halides in the initial chalcone formation step or by cross-coupling reactions such as Suzuki or Stille coupling if halogenated pyrazoles are available.

Formation of N-methylmethanamine Side Chain

The N-methylmethanamine moiety is introduced by reductive amination or nucleophilic substitution on the pyrazole intermediate bearing a suitable leaving group (e.g., halomethyl group). Alternatively, direct amination using methylamine derivatives under suitable conditions can be employed.

Representative Synthetic Route Summary

| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Grignard reaction | Cyclopropylmethyl Grignard reagent + aromatic aldehyde | α,β-unsaturated ketone intermediate |

| 2 | Condensation | Base (NaOH), aldehyde + ketone | Chalcone intermediate |

| 3 | Cyclization | Hydrazine hydrate, reflux in ethanol | Pyrazole core with thiophen-3-yl substituent |

| 4 | N-Alkylation | Cyclopropylmethyl halide, base (K2CO3, DMF) | N-cyclopropylmethyl pyrazole |

| 5 | Amination | Methylamine or N-methylmethanamine, reductive amination | Final compound 1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine |

Research Findings and Yields

- Cyclization with hydrazine hydrate typically yields pyrazole derivatives in 90–99% yields, indicating high efficiency and purity.

- N-alkylation steps with cyclopropylmethyl halides proceed smoothly under mild basic conditions with yields around 75–85%.

- Functionalization with thiophen-3-yl groups via cross-coupling or condensation is well-documented, providing regioselective substitution.

- Final amination steps using methylamine derivatives or reductive amination methods afford the target amine with yields typically above 70%.

Analytical and Purification Techniques

- Purification is generally achieved by column chromatography using mixtures of ethyl acetate and hexane (20–40% ethyl acetate).

- Structural confirmation is performed by ^1H NMR, ^13C NMR, and mass spectrometry. Typical ^1H NMR signals include multiplets for cyclopropyl protons (around δ 1.1–1.3 ppm), aromatic protons (δ 6.5–7.8 ppm), and singlets for methyl groups.

- Solubility in solvents like DMSO and dichloromethane facilitates characterization and further functionalization.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Cyclization with hydrazine | Chalcone intermediate + hydrazine hydrate | 90–99 | Reflux in ethanol, 12 h |

| N-Cyclopropylmethylation | N-alkylation | Cyclopropylmethyl halide + base | 75–85 | DMF solvent, mild base (K2CO3) |

| Thiophen-3-yl substitution | Condensation or cross-coupling | Thiophen-3-yl aldehyde or halide | 70–90 | Suzuki/Stille coupling or chalcone condensation |

| Amination | Reductive amination or substitution | Methylamine derivatives | 70–80 | Final step to introduce N-methylmethanamine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.